molecular formula C25H34O5 B13416483 1S,2R-Epoxy-cannabidiol-2',6'-diacetate CAS No. 54490-19-6

1S,2R-Epoxy-cannabidiol-2',6'-diacetate

Cat. No.: B13416483
CAS No.: 54490-19-6
M. Wt: 414.5 g/mol
InChI Key: YLDWHILBSVOERF-CKZJNZIISA-N
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Description

1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is a synthetic derivative of cannabidiol, a prominent phytocannabinoid found in the Cannabis plant. This compound is characterized by the presence of an epoxide group and two acetate groups, which modify its chemical properties and potential applications. It is primarily used in research settings to explore its biochemical and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate typically involves the epoxidation of cannabidiol followed by acetylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to form the epoxide intermediate. Subsequently, the intermediate is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield the final product.

Industrial Production Methods: While specific industrial production methods for 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity, and implementing efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be further oxidized to form diols or other oxidized derivatives.

    Reduction: The epoxide can be reduced to form the corresponding diol.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of diols or other oxidized products.

    Reduction: Formation of diols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1S,2R-Epoxy-cannabidiol-2’,6’-diacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the properties and reactions of cannabinoids.

    Biology: Investigated for its effects on cellular processes and potential therapeutic benefits.

    Medicine: Explored for its potential in treating various medical conditions, including inflammation and neurological disorders.

    Industry: Utilized in the development of cannabinoid-based products and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate involves its interaction with the endocannabinoid system, particularly the cannabinoid receptors (CB1 and CB2). The compound may also modulate other molecular targets and pathways, such as the transient receptor potential (TRP) channels and the peroxisome proliferator-activated receptors (PPARs). These interactions contribute to its pharmacological effects, including anti-inflammatory and neuroprotective properties.

Comparison with Similar Compounds

    1R,2S-Epoxy-cannabidiol: Another epoxide derivative of cannabidiol with different stereochemistry.

    Cannabidiol (CBD): The parent compound, widely studied for its therapeutic potential.

    Cannabielsoin (CBE): A metabolite of cannabidiol with distinct biological activities.

Uniqueness: 1S,2R-Epoxy-cannabidiol-2’,6’-diacetate is unique due to its specific stereochemistry and the presence of acetate groups, which influence its chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

54490-19-6

Molecular Formula

C25H34O5

Molecular Weight

414.5 g/mol

IUPAC Name

[3-acetyloxy-2-[(1S,2S,3S,6R)-6-methyl-3-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]-5-pentylphenyl] acetate

InChI

InChI=1S/C25H34O5/c1-7-8-9-10-18-13-20(28-16(4)26)23(21(14-18)29-17(5)27)22-19(15(2)3)11-12-25(6)24(22)30-25/h13-14,19,22,24H,2,7-12H2,1,3-6H3/t19-,22+,24+,25-/m1/s1

InChI Key

YLDWHILBSVOERF-CKZJNZIISA-N

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2[C@H](CC[C@@]3([C@H]2O3)C)C(=C)C)OC(=O)C

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C(CCC3(C2O3)C)C(=C)C)OC(=O)C

Origin of Product

United States

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